p-Cyclohexyloxy-alpha-phenylethylallylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Cyclohexyloxy-alpha-phenylethylallylamine is a chemical compound known for its unique structure and properties. It has been studied for its potential applications in various fields, including pharmacology and chemistry. The compound is characterized by the presence of a cyclohexyloxy group attached to an alpha-phenylethylallylamine backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Cyclohexyloxy-alpha-phenylethylallylamine typically involves the reaction of cyclohexanol with alpha-phenylethylamine in the presence of an allylating agent. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained. The process may involve multiple steps, including purification and isolation of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
p-Cyclohexyloxy-alpha-phenylethylallylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It has been investigated for its potential biological activities, including interactions with enzymes and receptors.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of p-Cyclohexyloxy-alpha-phenylethylallylamine involves its interaction with specific molecular targets and pathways. The compound is known to exhibit morphine-like properties, which may be antagonized by its N-allyl derivative . It affects the pain threshold and has been studied for its potential to modulate analgesic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexyloxy-alpha-phenylethylamine: A similar compound without the allyl group.
N-allyl derivatives: Compounds with similar structures but different functional groups.
Uniqueness
p-Cyclohexyloxy-alpha-phenylethylallylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with molecular targets and modulate analgesic activity sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
73927-58-9 |
---|---|
Molekularformel |
C17H25NO |
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
N-[1-(4-cyclohexyloxyphenyl)ethyl]prop-2-en-1-amine |
InChI |
InChI=1S/C17H25NO/c1-3-13-18-14(2)15-9-11-17(12-10-15)19-16-7-5-4-6-8-16/h3,9-12,14,16,18H,1,4-8,13H2,2H3 |
InChI-Schlüssel |
QUJQSPSQAUYWRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)OC2CCCCC2)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.